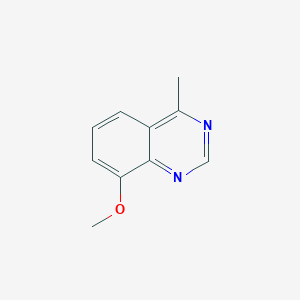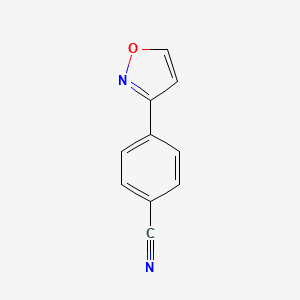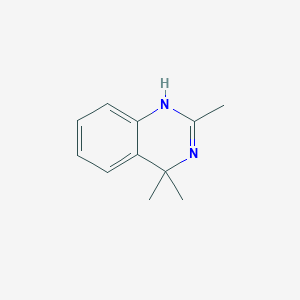![molecular formula C11H11NO B11915776 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-35-4](/img/structure/B11915776.png)
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène est un composé spiro caractérisé par une structure bicyclique unique qui comprend à la fois un atome d'oxygène et un atome d'azote dans son système cyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de l'azine de la fluorénone-9 avec du méthylide de diméthyloxosulfonium, conduisant au composé spiro par une réaction de Corey–Chaykovsky . Une autre approche comprend la réaction photochimique d'oléfines avec des carbènes, conduisant à la formation de la structure spiro par une cycloaddition [1 + 2] .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène ne soient pas largement documentées, les principes généraux de la synthèse des composés spiro peuvent être appliqués. Ces méthodes impliquent souvent des réactions de cyclisation à grande échelle dans des conditions contrôlées pour assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier la structure spiro, conduisant potentiellement à une ouverture de cycle ou à d'autres changements structuraux.
Substitution : Le composé spiro peut subir des réactions de substitution, où un ou plusieurs atomes du système cyclique sont remplacés par des atomes ou des groupes différents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire un large éventail de groupes fonctionnels, améliorant la polyvalence du composé .
Applications De Recherche Scientifique
Le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène a plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et l'étude de la réactivité des composés spiro.
Biologie : La structure unique du composé en fait un candidat pour l'investigation de l'activité biologique et des utilisations thérapeutiques potentielles.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait conduire au développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure spiro permet des interactions de liaison uniques, inhibant ou activant potentiellement des voies spécifiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Mécanisme D'action
The mechanism by which 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ène : Ce composé partage une structure spiro similaire mais comprend un groupe bromobutyle, ce qui peut modifier sa réactivité et ses applications.
6-Oxa-4-azaspiro[2.4]hept-4-en-7-one, 1,5-diphényl- :
Unicité
Le 6-Phényl-4-oxa-5-azaspiro[2.4]hept-5-ène est unique en raison de sa combinaison spécifique d'atomes d'oxygène et d'azote dans le système cyclique spiro. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
101960-35-4 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C11H11NO/c1-2-4-9(5-3-1)10-8-11(6-7-11)13-12-10/h1-5H,6-8H2 |
Clé InChI |
FHDGTRBLQCQCNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)

![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)

![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)

![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)


